2'-Hydroxyacetophenone

Catalog No.
S579673
CAS No.
118-93-4
M.F
C8H8O2
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Hydroxyacetophenone

CAS Number

118-93-4

Product Name

2'-Hydroxyacetophenone

IUPAC Name

1-(2-hydroxyphenyl)ethanone

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C8H8O2/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3

InChI Key

JECYUBVRTQDVAT-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1O

Solubility

slightly soluble in water; soluble in fat
miscible (in ethanol)

Synonyms

1-(2-Hydroxyphenyl)ethanone; 1-(6-Hydroxyphenyl)ethanone; 2-Acetylphenol; 2-Hydroxyphenyl Methyl Ketone; 2-Hydroxyphenylethanone; 2'-Hydroxyacetophenone; Methyl 2-hydroxyphenyl ketone;

Canonical SMILES

CC(=O)C1=CC=CC=C1O

Organic Synthesis:

  • Intermediate: 2'-Hydroxyacetophenone serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides. Its reactive ketone and hydroxyl groups allow for diverse chemical transformations. Source: Fisher Scientific:

Medicinal Chemistry:

  • Drug Discovery: Researchers explore the potential of 2'-hydroxyacetophenone derivatives as lead compounds for drug discovery. Studies have shown promising results in modulating the activity of specific biological targets, such as the Liver X Receptor (LXR) linked to cholesterol metabolism. )

Material Science:

  • Polymer Synthesis: 2'-Hydroxyacetophenone can be incorporated into the synthesis of various polymers, imparting specific properties like thermal stability and functionality. This opens avenues for research in developing novel materials with tailored characteristics. Source: ScienceDirect:

Analytical Chemistry:

  • Reference Standard: Due to its well-defined properties and commercially available nature, 2'-hydroxyacetophenone serves as a reliable reference standard in analytical techniques like chromatography and spectroscopy. This aids in the identification and quantification of other unknown compounds. Source: EMD Millipore:

2'-Hydroxyacetophenone, also known as O-acetylphenol, is an organic compound with the molecular formula C₈H₈O₂ and a molecular weight of 136.15 g/mol. It appears as a clear yellow to brown liquid with a sweet, floral odor reminiscent of mown hay or hawthorn. This compound is notable for its occurrence in various foods, including cocoa, coffee, and certain fruits, suggesting its potential as a flavoring agent and biomarker for dietary intake .

2'-Hydroxyacetophenone is considered a mild irritant and should be handled with care. Here are some safety precautions:

  • Wear appropriate personal protective equipment like gloves, safety glasses, and a fume hood when working with this compound.
  • Avoid inhalation, ingestion, and skin contact.
  • 2'-Hydroxyacetophenone is combustible with a flash point of 106.11 °C. Keep it away from heat sources and open flames.
, including:

  • Fries Rearrangement: This reaction involves the conversion of phenyl acetate to 2'-hydroxyacetophenone using Lewis acid catalysts such as aluminum chloride .
  • Claisen-Schmidt Condensation: It can react with aldehydes (e.g., benzaldehyde) under acidic conditions to form chalcones and flavanones. The reaction's efficiency is influenced by the choice of catalyst and temperature .
  • Biocatalytic Synthesis: Recent studies have explored biocatalyzed pathways for synthesizing 2'-hydroxyacetophenone from racemic styrene oxide through engineered enzymes .

Research indicates that 2'-hydroxyacetophenone exhibits various biological activities. It has been studied for its potential anti-mycobacterial and anticancer properties. Its derivatives may inhibit tumor growth, highlighting its significance in pharmaceutical research . Additionally, the compound's antioxidant properties have been noted, which could contribute to its therapeutic potential.

The synthesis of 2'-hydroxyacetophenone can be achieved through several methods:

  • Fries Rearrangement: As mentioned earlier, this method involves the rearrangement of phenyl acetate in the presence of Lewis acids.
  • Biocatalytic Methods: Utilizing engineered enzymes allows for a more environmentally friendly synthesis from styrene oxides, showcasing advancements in biocatalysis .
  • Traditional Organic Synthesis: Various organic synthesis techniques can yield this compound from simpler starting materials through multi-step reactions.

2'-Hydroxyacetophenone has diverse applications:

  • Flavoring Agent: It is used in food products for its aromatic properties.
  • Pharmaceutical Intermediate: This compound serves as a precursor in the synthesis of various drugs and therapeutic agents .
  • Polymerization Initiator: It can be employed in controlled polymerization processes, particularly in the production of biodegradable plastics like polylactide .

Interaction studies involving 2'-hydroxyacetophenone often focus on its reactivity with other compounds. For example, studies have shown that it can form stable complexes with metal oxides during catalytic reactions. These interactions are crucial for understanding its behavior in synthetic pathways and its potential applications in catalysis .

Several compounds share structural or functional similarities with 2'-hydroxyacetophenone. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
AcetophenoneC₈H₈OSimple ketone without hydroxyl group; used as a solvent.
4-HydroxyacetophenoneC₈H₈O₂Hydroxyl group at the para position; exhibits different biological activities.
2-HydroxybenzaldehydeC₇H₆O₂Aldehyde form; used in organic synthesis and flavoring.
4-Hydroxybenzoic acidC₇H₆O₃Carboxylic acid derivative; utilized in pharmaceuticals and cosmetics.

While these compounds share similar functional groups or frameworks, 2'-hydroxyacetophenone's unique positioning of the hydroxyl group contributes to its distinct chemical reactivity and biological activity.

Purity

> 95%

Quantity

Milligrams-Grams

Physical Description

Liquid
Clear light yellow liquid; [Sigma-Aldrich MSDS]

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

136.052429494 g/mol

Monoisotopic Mass

136.052429494 g/mol

Boiling Point

213.00 °C. @ 717.00 mm Hg

Heavy Atom Count

10

Density

d20 1.13
1.127-1.133

LogP

1.92 (LogP)
1.92

Appearance

Clear Colourless Oil

Melting Point

4 - 6 °C

UNII

3E533Z76W0

GHS Hazard Statements

Aggregated GHS information provided by 227 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 155 of 227 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 72 of 227 companies with hazard statement code(s):;
H302 (34.72%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (65.28%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00748 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

118-93-4

Metabolism Metabolites

2'-Hydroxyacetophenone is a known human metabolite of 2'-methoxyacetophenone.

Wikipedia

2'-hydroxyacetophenone

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Ethanone, 1-(2-hydroxyphenyl)-: ACTIVE

Dates

Modify: 2023-08-15

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